Daturataturin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

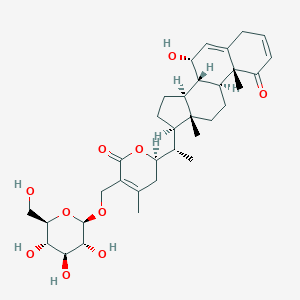

Daturataturin A is a complex organic compound belonging to the class of ergostane steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a glucopyranosyl moiety, and a delta-lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Daturataturin A typically involves multi-step organic synthesis. The process begins with the preparation of the ergostane skeleton, followed by the introduction of hydroxyl groups at specific positions. The glucopyranosyl moiety is then attached through glycosylation reactions. Finally, the delta-lactone ring is formed through lactonization under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the ergostane skeleton. Chemical modifications are then carried out to introduce the desired functional groups and form the final compound. The use of advanced purification techniques, such as chromatography, ensures the high purity of the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, altering the compound’s properties.

Substitution: The glucopyranosyl moiety can be substituted with other sugar units or functional groups through glycosylation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Glycosylation reactions often use glycosyl donors and catalysts like silver triflate (AgOTf).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various glycosylated derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Daturataturin A exhibits several notable pharmacological activities, including:

- Anti-inflammatory Effects : DTA has been shown to significantly reduce inflammation by modulating key signaling pathways. For instance, it negatively regulates inflammation through the activation of autophagy, which is crucial for maintaining cellular homeostasis and preventing chronic inflammatory responses .

- Anti-proliferative Activity : Research indicates that DTA can induce cell cycle arrest in human keratinocytes (HaCaT cells) through autophagy mechanisms, suggesting potential applications in treating skin disorders such as psoriasis .

- Cytotoxic Effects : DTA demonstrates cytotoxic activity against various cancer cell lines, including MDA-MB-435 and SW-620. This property highlights its potential as an anti-cancer agent .

Metabolism and Bioavailability

Understanding the metabolism of DTA is essential for optimizing its therapeutic applications. A study conducted on rats revealed that after oral administration of DTA, several metabolites were identified in plasma, urine, and fecal samples. The identification of 12, 24, and 21 metabolites respectively emphasizes the compound's complex metabolic pathways .

Table 1: Metabolites of this compound

| Metabolite | Detected In Plasma | Detected In Urine | Detected In Feces |

|---|---|---|---|

| 1-M3 | High | Low | Low |

| 2-M2 | Moderate | Moderate | Low |

| 3-M5 | High | Low | Moderate |

This table summarizes the detection levels of various metabolites derived from DTA, indicating their potential roles in its pharmacological effects.

Case Studies

Several case studies have highlighted the therapeutic potential of DTA:

- Case Study on Psoriasis Treatment : A clinical investigation demonstrated that topical formulations containing DTA effectively reduced psoriatic lesions by promoting autophagy and reducing inflammation in affected skin areas .

- Cancer Research : In vitro studies have shown that DTA can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further research is needed to explore its efficacy in vivo .

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways. It may interact with specific receptors or enzymes, modulating their activity. The presence of hydroxyl groups and the glucopyranosyl moiety can influence its binding affinity and specificity. The delta-lactone ring may also play a role in its biological activity by facilitating interactions with target molecules.

Comparaison Avec Des Composés Similaires

Ergosterol: A precursor to vitamin D2, shares the ergostane skeleton but lacks the glucopyranosyl moiety and delta-lactone ring.

Cholesterol: Similar in structure but differs in the side chain and functional groups.

Stigmasterol: Another plant sterol with a similar skeleton but different functional groups.

Activité Biologique

Daturataturin A (DTA) is a withanolide compound derived from Datura metel L., a plant known for its traditional medicinal uses. This article delves into the biological activities of DTA, focusing on its anti-inflammatory, anti-proliferative, and cytotoxic properties, as well as its metabolic pathways and potential therapeutic applications.

Chemical Structure and Metabolism

This compound is characterized by its unique withanolide structure, which contributes to its diverse biological activities. Recent studies have identified various metabolites of DTA following oral administration in animal models. The metabolism of DTA was investigated through a study that administered 20 mg/kg of the compound to rats, leading to the identification of multiple metabolites in plasma, urine, and fecal samples:

| Metabolite | Detection Method | Abundance |

|---|---|---|

| 1-M3 | UPLC/ESI/qTOF-MS | High |

| 2-M2 | UPLC/ESI/qTOF-MS | High |

| 3-M5 | UPLC/ESI/qTOF-MS | High |

These metabolites were primarily generated through hydroxylation and methylation processes, indicating the compound's metabolic versatility and potential for bioactivity enhancement in vivo .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research has shown that DTA can induce autophagy in human keratinocytes (HaCaT cells) via the PI3K-Akt-mTOR signaling pathway. This mechanism not only reduces inflammation but also promotes cell senescence and cycle arrest, making it a candidate for psoriasis treatment . The compound effectively downregulates inflammatory markers, supporting its use in managing inflammatory skin conditions.

Anti-proliferative Properties

In addition to its anti-inflammatory effects, DTA has demonstrated notable anti-proliferative activity against various cancer cell lines. In vitro studies revealed that DTA significantly inhibits the proliferation of MDA-MB-435 (breast cancer) and SW-620 (colon cancer) cell lines . The underlying mechanisms involve the modulation of cell cycle regulators and apoptosis pathways, which are critical for cancer therapy.

Cytotoxic Activity

This compound's cytotoxic effects extend beyond cancer cells. It has shown immunosuppressive activity in certain contexts, potentially making it useful in autoimmune diseases or transplant scenarios . The compound's ability to regulate immune responses could be beneficial in therapeutic applications requiring immune modulation.

Case Studies and Clinical Implications

A meta-analysis involving nine studies with a total of 1778 patients indicated that preparations containing Datura metel, including those with this compound, significantly improved psoriasis symptoms. The case cure rate demonstrated the efficacy of this traditional remedy in clinical settings . Further research into dosage optimization and long-term effects is warranted to establish standardized treatment protocols.

Propriétés

IUPAC Name |

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXDMSFPWCORTF-UWOSJZGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.